molecular formula C15H25N5 B11735282 [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine CAS No. 1856057-70-9

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11735282
CAS No.: 1856057-70-9
M. Wt: 275.39 g/mol
InChI Key: LIVNEXDKHHGCDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of appropriate pyrazole derivatives with amines under controlled conditions. One common method involves the alkylation of pyrazole derivatives followed by amination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of pyrazolo[1,5-a]pyrimidines, which have applications in pharmaceuticals .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development .

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It has been explored for its anti-inflammatory and anticancer properties .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and conductivity .

Mechanism of Action

The mechanism of action of [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. It can bind to enzyme active sites, inhibiting their activity and affecting metabolic pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1856057-70-9

Molecular Formula

C15H25N5

Molecular Weight

275.39 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(3-methyl-1-propylpyrazol-4-yl)methanamine

InChI

InChI=1S/C15H25N5/c1-5-7-19-11-14(13(4)18-19)9-16-10-15-12(3)8-17-20(15)6-2/h8,11,16H,5-7,9-10H2,1-4H3

InChI Key

LIVNEXDKHHGCDT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)CNCC2=C(C=NN2CC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.